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Bicyclo[5.1.0]octane-4-carboxylic acid

Cat. No.: B2906451
CAS No.: 1485470-80-1
M. Wt: 154.209
InChI Key: SYZCVZHKNRHROQ-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Systems in Organic Chemistry

Bicyclic molecules are organic compounds that feature two joined rings. wikipedia.org They are broadly classified based on how the rings are joined: fused compounds share two adjacent atoms, spiro compounds share a single atom, and bridged compounds share three or more atoms. wikipedia.orgslideshare.net Bridged bicyclic systems, such as norbornane, are characterized by a three-dimensional structure where two "bridgehead" atoms are connected by three distinct paths or "bridges". wikipedia.orgyoutube.comlibretexts.org

The significance of these systems in organic chemistry is multifaceted. Their rigid frameworks impose significant conformational constraints, which can profoundly influence chemical reactivity and stereochemistry. youtube.com This rigidity is a key feature that distinguishes them from more flexible acyclic or monocyclic molecules. youtube.com Concepts such as exo-endo isomerism, which describes the relative orientation of substituents, are central to understanding their chemical behavior. youtube.com

Furthermore, Bredt's rule, a foundational principle in the chemistry of bridged systems, states that a double bond cannot be placed at a bridgehead carbon if it would create excessive ring strain. youtube.com The inherent strain and unique geometry of bridged bicyclic compounds make them valuable scaffolds in the synthesis of complex molecules. They are prevalent in a wide array of natural products, including terpenes, steroids, and alkaloids, where their specific three-dimensional shape is often crucial for their biological activity. wikipedia.orgfiveable.me

Overview of Bicyclo[5.1.0]octane-4-carboxylic Acid as a Unique Chemical Scaffold

This compound is a bicyclic molecule featuring a seven-membered ring fused to a three-membered cyclopropane (B1198618) ring. This structure is a prime example of a fused, rather than bridged, bicyclic system, where the bridgehead atoms are directly connected. libretexts.org The presence of the highly strained cyclopropane ring fused to a larger, more flexible cycloheptane (B1346806) ring imparts unique geometric and reactive properties to the molecule.

The fusion of the two rings can occur in two distinct diastereomeric forms: cis and trans. The cis-isomer is less strained, while the trans-fused isomer is a highly strained system. nih.gov The crystal structure of the potassium salt of trans-bicyclo[5.1.0]octane-4-carboxylate has been determined, representing one of the smallest trans-fused cyclopropane structures known. nih.govresearchgate.net Structural analysis reveals that in the strained trans-isomer, the bridging carbon-carbon bond of the cyclopropane ring is shorter than the other two C-C bonds within that ring. In contrast, the less-strained cis-isomer features cyclopropane bond lengths that are all approximately equal. nih.gov

Recent synthetic advancements have demonstrated the selective formation of these scaffolds. For instance, gold(I)-catalyzed cascade reactions of certain dienynes have unexpectedly yielded the rare trans-fused bicyclo[5.1.0]octane core as a single diastereomer. semanticscholar.org The versatility of this scaffold is also demonstrated by the synthesis of various derivatives, such as 8,8-difluorothis compound and 4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid, which introduce new functionalities and potential applications. uni.lubldpharm.com

Chemical Properties of this compound
PropertyValue
CAS Number1485470-80-1
Molecular FormulaC₉H₁₄O₂
Molecular Weight154.21 g/mol
IUPAC NameThis compound
Geometric Comparison of Fused Bicyclo[5.1.0]octane Isomers nih.gov
Featurecis-Fused Isomertrans-Fused Isomer
Relative StrainLess strainedHighly strained
Cyclopropane C-C BondsBond lengths are essentially equalBridging bond is shorter than the other two bonds

Historical Context and Evolution of Research on Cyclopropane-Containing Bicyclic Systems

The study of cyclopropane-containing bicyclic systems has a rich history, driven by their presence in numerous natural products and their utility as versatile synthetic intermediates. nih.govrsc.org Early synthetic work, such as that by Gassman and colleagues in 1971, laid the groundwork for accessing these unique ring systems. nih.gov

The cyclopropane motif itself is a significant structural element in medicinal chemistry, recognized as the 10th most common ring system in small-molecule drugs. nih.gov Its rigid, three-dimensional geometry allows it to act as a bioisostere for other chemical groups, improving properties such as metabolic stability and solubility. nih.govnih.gov Natural products containing cyclopropane rings are diverse, ranging from terpenoids and alkaloids to fatty acids, and they exhibit a wide array of biological activities. rsc.orgacs.org

Research has evolved from initial synthetic explorations to the development of sophisticated and highly selective methodologies for constructing these strained rings. Modern organic synthesis employs various strategies, including [2+1] cycloadditions and 1,3-cyclizations, to create these motifs with high precision. rsc.org The functionalization of naturally occurring compounds, such as sesquiterpenes, has been used to generate complex cyclopropane-containing bicyclic structures, which can serve as precursors for valuable compounds like pyrethroid derivatives. znaturforsch.com The continued interest in these systems is demonstrated by ongoing research into their synthesis and their application as building blocks for creating novel, lead-like compounds for drug discovery. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B2906451 Bicyclo[5.1.0]octane-4-carboxylic acid CAS No. 1485470-80-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[5.1.0]octane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(11)6-1-3-7-5-8(7)4-2-6/h6-8H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZCVZHKNRHROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for Bicyclo 5.1.0 Octane 4 Carboxylic Acid and Its Derivatives

Seminal Synthetic Approaches to the Bicyclo[5.1.0]octane Core

The initial forays into the synthesis of the bicyclo[5.1.0]octane skeleton laid the groundwork for understanding the stability and reactivity of such strained systems.

Pioneering work by Paul G. Gassman and his research group was instrumental in the synthesis and characterization of highly strained trans-fused bicyclic cyclopropane (B1198618) derivatives. iucr.org Their investigations into the reactivities of the bridge bond in these systems led to the proposal of the 'twist'-bent bond to describe the unique bonding within [5.1.0] bicyclic structures. iucr.org

A key compound in these studies was the trans-fused bicyclo[5.1.0]octane-4-carboxylic acid. Gassman's team supplied samples of this acid, which were then used to prepare potassium trans-bicyclo[5.1.0]octane-4-carboxylate monohydrate for crystal structure analysis. iucr.org This analysis confirmed the geometry of the smallest trans-fused cyclopropane structure known at the time and highlighted the expected shortening of the bridging carbon-carbon bond compared to the other cyclopropane bonds—a feature not observed in the corresponding cis-fused systems. iucr.org These early structural and synthetic efforts provided the first concrete evidence of the geometry and bonding in these challenging molecular architectures. iucr.org

General chemical transformations for constructing the bicyclo[5.1.0]octane skeleton often involve the cyclopropanation of a seven-membered ring precursor. One of the fundamental approaches includes the reaction of a cycloheptene (B1346976) derivative with a carbene or carbenoid source, such as that generated from diazomethane (B1218177) or via the Simmons-Smith reaction (using diethylzinc (B1219324) and diiodomethane). ontosight.ai Another classical route involves the rearrangement of other bicyclic systems, such as cyclooctatetraene, to form the bicyclo[5.1.0]octane core. ontosight.ai These methods, while effective for creating the basic skeleton, often provide a foundation for further functionalization to introduce moieties like the carboxylic acid group at the 4-position.

Contemporary Methods for the Bicyclo[5.1.0]octane System Construction

Modern synthetic chemistry has introduced highly efficient and selective methods for building the bicyclo[5.1.0]octane system, with a strong emphasis on catalytic and stereocontrolled processes.

Gold(I) catalysis has emerged as a powerful tool for complex molecular constructions, including the synthesis of the bicyclo[5.1.0]octane core. nih.govthieme-connect.comnih.gov Researchers have developed a gold(I)-catalyzed cascade cyclization of dienynes that leads to the formation of fused bicyclo[5.1.0]octanes. nih.gov This process is initiated by the coordination of the gold(I) catalyst to the alkyne of a dienyne substrate, triggering a 6-exo-dig cyclization to form a cyclopropyl (B3062369) gold carbene intermediate. nih.gov This reactive intermediate then undergoes an intramolecular cyclopropanation with the second alkene to yield the final bicyclic product. nih.gov

Notably, this methodology has been successfully applied to substrates bearing a carboxylic acid group, directly yielding a bicyclo[5.1.0]octane carboxylic acid derivative. For instance, the dienyne carboxylic acid 4a was shown to yield the trans-fused cyclopropane 5a , a direct precursor bearing the this compound structure, albeit in a modest yield. nih.gov

A remarkable feature of the gold(I)-catalyzed cascade is its high degree of stereoselectivity, allowing for the formation of either cis- or trans-fused bicyclo[5.1.0]octane systems. nih.govnih.govresearchgate.net The formation of the trans-fused isomer is particularly noteworthy, as it represents a highly strained and synthetically challenging motif. nih.govthieme-connect.com This stereochemical outcome is controlled by the geometry of the starting dienyne substrate. nih.gov The reaction proceeds stereospecifically with respect to the configuration of the alkene, a common feature in many gold(I)-catalyzed transformations. nih.gov For example, simpler substrates lacking additional functional groups have been shown to give cis-fused bicyclo[5.1.0]octane systems as single diastereomers, confirmed by X-ray diffraction analysis. nih.gov Conversely, specific dienynes can be guided to selectively form the rare trans-fused products. nih.govthieme-connect.com

The geometric configuration of the double bond in the starting dienyne has a profound influence on the diastereomeric distribution of the final bicyclo[5.1.0]octane product. nih.govthieme-connect.com

(E)-Configured Enynes : When dienynes with an (E)-configured double bond are subjected to the gold(I) catalyst, they surprisingly afford a single diastereomer of the trans-fused bicyclo[5.1.0]octane product. nih.govthieme-connect.com For example, (E)-configured enyne 9a yielded the trans-fused product 11 as a single diastereomer in 45–50% yield. nih.gov Similarly, the carboxylic acid 4a , also an (E)-enyne, yielded the trans-fused cyclopropane 5a as a single diastereomer. nih.gov

(Z)-Configured Enynes : In stark contrast, the corresponding (Z)-configured dienynes lead to an inseparable mixture of isomers. nih.gov For example, (Z)-configured dienynes 9b and 10b gave a mixture of isomers 13 and 14 in moderate yield. nih.gov

This demonstrates that the stereochemical information encoded in the starting material is directly translated into the final product's configuration, allowing for predictable control over the synthesis of specific diastereomers.

Table 1: Influence of Enyne Geometry on Gold(I)-Catalyzed Bicyclo[5.1.0]octane Synthesis nih.govthieme-connect.com

Substrate Alkene Configuration Catalyst Product(s) Fusion Diastereoselectivity Yield
Dienyne 4a (with CO₂H) E [(JohnPhos)Au(MeCN)]SbF₆ 5a trans Single Diastereomer Low
Dienyne 9a (with OH) E [(JohnPhos)Au(MeCN)]SbF₆ 11 trans Single Diastereomer 45-50%
Dienyne 9b (with OH) Z [(JohnPhos)Au(MeCN)]SbF₆ 13 & 14 Not specified Mixture of Isomers Moderate
Dienyne 10a (with OH) E [(JohnPhos)Au(MeCN)]SbF₆ 11 trans Single Diastereomer 45-50%

Alternative Cyclization Strategies for the Bicyclic Framework

The formation of the strained bicyclo[5.1.0]octane ring system can be accomplished through several elegant cyclization strategies. These methods are pivotal in establishing the characteristic fused cyclopropane and seven-membered ring structure.

One notable approach involves the intramolecular cyclization of dienynes catalyzed by gold(I) complexes. This method has been shown to produce trans-fused bicyclo[5.1.0]octane systems. nih.gov Specifically, dienynes bearing a carboxylic acid moiety can undergo a cascade reaction, initiated by the gold(I) catalyst, to selectively form the trans-fused bicyclic framework. nih.govsemanticscholar.org This strategy is significant as the trans-configuration is generally less stable and more challenging to synthesize compared to the cis-isomer. nih.gov The rigidity of the substrate plays a crucial role in directing the stereochemical outcome of this cyclopropanation step. nih.gov

Another key strategy for assembling the bicyclo[5.1.0]octane skeleton is the cyclopropanation of a corresponding cyclooctene (B146475) precursor. This transformation can be achieved using various reagents and conditions, allowing for the introduction of the three-membered ring onto the existing seven-membered ring. The stereoselectivity of this reaction can be influenced by the presence of existing stereocenters on the cyclooctene ring or through the use of chiral catalysts, offering a pathway to enantiomerically enriched bicyclo[5.1.0]octane derivatives.

The synthesis of trans-bicyclo[5.1.0]octane-4-carboxylic acid, a highly strained molecule, has been specifically described in the literature, highlighting the feasibility of accessing this particular isomer. nih.gov The inherent strain in the trans-fused system influences its reactivity and geometry. nih.gov

Functionalization of the Carboxylic Acid Moiety and its Derivatives

The carboxylic acid group at the 4-position of the bicyclo[5.1.0]octane framework serves as a versatile handle for a variety of chemical transformations. These modifications allow for the synthesis of a diverse range of derivatives with potentially unique chemical and physical properties.

Synthetic Pathways for Carboxylate Esters and Amides

The conversion of this compound into its corresponding esters and amides can be achieved through standard organic transformations. These derivatives are often synthesized to modify the polarity, solubility, and reactivity of the parent molecule.

Esterification: Carboxylate esters can be readily prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This classic Fischer esterification provides a direct route to a wide array of ester derivatives. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can first be converted to a more reactive species, such as an acyl chloride or activated with a coupling reagent, followed by reaction with the desired alcohol. researchgate.net

Amidation: The synthesis of amides from this compound typically involves the use of coupling reagents to facilitate the formation of the amide bond with a primary or secondary amine. researchgate.net Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). These methods are generally high-yielding and proceed under mild conditions, making them suitable for a broad range of amine substrates. researchgate.net

Derivative TypeGeneral ReactantsKey Reagents/Conditions
Carboxylate EsterThis compound, AlcoholAcid catalyst (e.g., H₂SO₄) or Coupling agents
CarboxamideThis compound, AmineCoupling agents (e.g., DCC, EDC), Activators (e.g., NHS, HOBt)

Introduction of Halogen Substituents onto the Bicyclo[5.1.0]octane Framework

The introduction of halogen atoms onto the bicyclo[5.1.0]octane skeleton can provide valuable intermediates for further synthetic manipulations, such as cross-coupling reactions.

One effective method for synthesizing halogenated derivatives is through the addition of dihalocarbenes to a cycloalkene precursor. For instance, the reaction of cycloheptene with a source of dibromocarbene, which can be generated from bromoform (B151600) and a strong base, yields 8,8-dibromobicyclo[5.1.0]octane. This approach directly introduces two halogen atoms at the 8-position of the bicyclic system.

An alternative strategy for introducing a halogen atom involves decarboxylative halogenation, also known as a halodecarboxylation reaction. acs.org This process converts a carboxylic acid into an organic halide with one fewer carbon atom through the cleavage of a carbon-carbon bond and the loss of carbon dioxide. acs.org Applying this methodology to this compound could potentially lead to the formation of a 4-halobicyclo[5.1.0]octane derivative. The success of this reaction often depends on the specific reaction conditions and the choice of halogen source. acs.org

Halogenation StrategyStarting MaterialTypical ReagentsProduct Type
Dihalocarbene AdditionCyclohepteneBromoform (CHBr₃), Strong Base8,8-Dihalobicyclo[5.1.0]octane
Decarboxylative HalogenationThis compoundHalogen Source4-Halobicyclo[5.1.0]octane

Advanced Structural Elucidation and Stereochemical Investigations of Bicyclo 5.1.0 Octane 4 Carboxylic Acid

Isomeric Considerations: cis- and trans-Fusions in Bicyclo[5.1.0]octane Systems

The fusion of the cyclopropane (B1198618) and cycloheptane (B1346806) rings in the bicyclo[5.1.0]octane system can result in two distinct diastereomers: cis-bicyclo[5.1.0]octane and trans-bicyclo[5.1.0]octane. This isomerism is dictated by the relative orientation of the bridgehead hydrogen atoms. In the cis isomer, these hydrogens are on the same face of the larger ring, leading to a folded, more compact structure. Conversely, in the trans isomer, they are on opposite faces, forcing the seven-membered ring into a more strained and twisted conformation.

Computational studies, including Density Functional Theory (DFT) calculations, have shown that cis-fused bicyclic rings are generally more stable than their trans counterparts. atlantis-press.comresearchgate.net For the bicyclo[5.1.0]octane system specifically, the cis isomer is predicted to be more stable than the highly strained trans isomer. atlantis-press.comneuroquantology.com This increased strain in the trans configuration is a critical factor influencing its reactivity and structural parameters. nih.gov Experimental evidence supports this, as searches of crystallographic databases reveal that virtually all structurally characterized bicyclo[5.1.0]octane systems possess a cis-fusion. nih.gov The trans-fused isomer represents one of the smallest and most strained trans-fused cyclopropane structures known. nih.goviucr.org

Principles Governing Isomeric Purity and Separation

The attainment of isomeric purity is governed by the stereoselectivity of the synthetic route employed for the construction of the bicyclic framework. Diastereomers, such as cis- and trans-fused isomers, possess different physical and chemical properties, including boiling points, melting points, solubility, and chromatographic retention times. uou.ac.in These differences form the basis for their separation.

In the context of bicyclo[5.1.0]octane-4-carboxylic acid, the distinct isomers can be separated using standard laboratory techniques. For instance, crystallization is a powerful method for purification. The successful formation of single crystals of potassium trans-bicyclo[5.1.0]octane-4-carboxylate monohydrate demonstrates that a pure isomer can be isolated from a reaction mixture. nih.goviucr.org The synthesis of these ring systems often yields a mixture of isomers, and their separation is crucial for unambiguous stereochemical and structural analysis. nih.gov Chromatographic methods, such as high-performance liquid chromatography (HPLC), are also fundamental for the separation of stereoisomers based on their differential interactions with a stationary phase. researchgate.net The success of any separation is contingent on the magnitude of the differences in the physicochemical properties between the diastereomers.

Crystallographic Analysis of Bicyclo[5.1.0]octane-4-carboxylate Salts and Derivatives

To facilitate crystallographic studies, this compound is often converted into a salt or a more complex derivative. The formation of a salt, such as potassium trans-bicyclo[5.1.0]octane-4-carboxylate, or a derivative like cis-bicyclo[5.1.0]octan-4-yl 4-bromobenzenesulfonate (B403753), enhances the likelihood of obtaining high-quality single crystals suitable for X-ray diffraction analysis. nih.goviucr.org These derivatives provide the precise geometric data needed to understand the intricate structural details of the bicyclic system. nih.gov

Single Crystal X-ray Diffraction for Absolute and Relative Configuration Determination

Single crystal X-ray diffraction is the definitive method for unambiguously determining the three-dimensional structure of a molecule, providing unequivocal proof of both relative and absolute configuration. diamond.ac.uknih.govspringernature.com For derivatives of bicyclo[5.1.0]octane, this technique has been instrumental in establishing the stereochemical relationships within the molecule.

Crystallographic analysis of compounds such as benzyl (B1604629) (RS,RS,RS)-7-phenylbicyclo[5.1.0]octan-2-ylcarbamate has been used to unambiguously establish the relative configurations of the stereocenters. diamond.ac.uk Similarly, the absolute configuration of a dichlorocyclopropane derivative of β-himachalene, which contains a bicyclo[5.1.0]octane core, was determined to be (1S, 2R, 7R) through crystallographic methods. znaturforsch.com This powerful technique provides the precise spatial arrangement of atoms, confirming the cis or trans nature of the ring fusion and the orientation of substituents. nih.goviucr.org

Bond Length and Angle Parameters within the Bicyclo[5.1.0]octane System

X-ray crystallography provides highly accurate measurements of bond lengths and angles, offering deep insights into the effects of ring strain. iucr.org In the bicyclo[5.1.0]octane system, the fusion of the strained cyclopropane ring to the flexible seven-membered ring results in notable geometric distortions.

Analysis of a cis-fused bicyclo[5.1.0]octane derivative shows that the three C-C bonds of the cyclopropane ring are nearly identical in length. nih.goviucr.org In stark contrast, the highly strained trans-fused system exhibits a significant shortening of the bridging C1-C7 bond compared to the other two bonds of the cyclopropane ring. nih.goviucr.org This shortening is a hallmark of the high strain inherent in small trans-fused bicyclic systems. iucr.org

Selected Bond Lengths (Å) in Bicyclo[5.1.0]octane Derivatives
BondPotassium trans-bicyclo[5.1.0]octane-4-carboxylate (I)cis-Bicyclo[5.1.0]octan-4-yl 4-bromobenzenesulfonate (II)
C1—C71.464 (11)1.512 (3)
C1—C81.513 (9)1.508 (3)
C7—C81.513 (9)1.516 (3)

Comparative Analysis of Ring Geometries in cis- and trans-Fused Systems

The trans-fused system, due to its inherent strain, lacks this symmetry. The fusion forces the larger ring into a twisted conformation. A key difference lies in the cyclopropane ring; in the cis isomer, the bond lengths are uniform, whereas in the trans isomer, the bridgehead C-C bond is significantly shorter. nih.goviucr.org Furthermore, bonds C2—C3 and C5—C6 in the seven-membered ring are significantly lengthened in both isomers compared to other bonds in the ring system. nih.gov

Selected Bond Angles (°) in Bicyclo[5.1.0]octane Derivatives
AnglePotassium trans-bicyclo[5.1.0]octane-4-carboxylate (I)cis-Bicyclo[5.1.0]octan-4-yl 4-bromobenzenesulfonate (II)
C8—C1—C760.0 (5)60.31 (13)
C8—C7—C160.0 (5)59.99 (13)
C1—C8—C755.2 (5)60.25 (13)

Structural Disorder Phenomena in Crystalline Forms

Structural disorder, where molecules or parts of molecules occupy multiple positions within a crystal lattice, is a known phenomenon in crystallography. nih.govnih.gov This issue is particularly prevalent in highly strained or awkwardly shaped molecules that struggle to pack efficiently. Several attempts to crystallize 4-substituted derivatives of trans-fused bicyclo[5.1.0]octanes have been hampered by such disorder, precluding the determination of a refined structure. nih.goviucr.org

In the case of potassium trans-bicyclo[5.1.0]octane-4-carboxylate monohydrate, the bicyclic ring system was found to be disordered across a crystallographic mirror plane. nih.goviucr.org This required a specialized refinement strategy where the structure was modeled in a higher symmetry space group (Pbcm), with atoms C1, C2, C3, C5, C6, C7, and C8 being disordered and refined with tight geometric restraints to achieve a chemically reasonable model. iucr.org This disorder highlights the packing challenges posed by the strained trans geometry.

Spectroscopic Techniques for Structural Characterization

Modern spectroscopic analysis is indispensable for the unambiguous identification and detailed structural elucidation of bicyclic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer complementary information regarding the molecular formula, functional groups, and intricate stereochemistry of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry

High-resolution NMR spectroscopy, including both ¹H and ¹³C NMR, is the most powerful tool for determining the precise structure, conformation, and relative stereochemistry of the diastereomers of this compound.

In ¹H NMR spectroscopy , the proton of the carboxylic acid (-COOH) group is highly diagnostic, typically appearing as a broad singlet in the downfield region of 10-12 ppm. libretexts.org The protons on the bicyclic skeleton present a complex series of overlapping multiplets in the aliphatic region (approximately 0.5-3.0 ppm). The protons alpha to the carbonyl group are expected in the 2.5-3.0 ppm range due to deshielding effects. libretexts.org

Stereochemical assignment is achieved by analyzing the chemical shifts and coupling constants of specific protons. For instance, the chemical shift of the methine proton at C4 (the carbon attached to the carboxylic acid) is highly sensitive to whether the carboxyl group is in a cis or trans relationship to the cyclopropane ring. In related substituted bicyclo[5.1.0]octane systems, the proton geminal to a substituent in the cis isomer is typically observed at a different chemical shift compared to the trans isomer. oup.com Advanced techniques like 2D NMR (e.g., COSY, HSQC) are crucial for assigning the complex signals of the ring protons and confirming connectivity. unibo.it

In ¹³C NMR spectroscopy , the carbonyl carbon of the carboxylic acid provides a key signal in the highly deshielded region of 160-180 ppm. libretexts.org The remaining eight carbons of the bicyclic frame appear in the upfield aliphatic region. The precise chemical shifts of the bridgehead carbons (C1 and C7) and the carbon bearing the substituent (C4) are influenced by the stereoisomerism of the molecule.

Table 1. Typical NMR Chemical Shifts (δ) for this compound.
NucleusAssignmentTypical Chemical Shift (ppm)Notes
¹H-COOH10.0 - 12.0Broad singlet, concentration-dependent. libretexts.org
-CH(COOH) (H4)2.5 - 3.0Shift is stereoisomer-dependent. libretexts.org
Bicyclic Ring Protons0.5 - 2.5Complex, overlapping multiplets.
¹³CC=O160 - 180Characteristic downfield signal. libretexts.org
Bicyclic Ring Carbons15 - 50Shifts vary with position and stereochemistry.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides critical information about the molecular weight and elemental composition of this compound (C₉H₁₄O₂) and offers insights into its structure through characteristic fragmentation patterns. The nominal molecular weight is 154 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion (M⁺) peak at an m/z of 154, although for many aliphatic carboxylic acids, this peak can be weak or absent. youtube.com The fragmentation is dictated by both the carboxylic acid function and the bicyclic alkane structure. aip.org

Key fragmentation pathways for the carboxylic acid group include:

Alpha-cleavage: Loss of the hydroxyl radical (•OH) to yield an acylium ion at m/z 137 ([M-17]⁺). libretexts.org

Alpha-cleavage: Loss of the entire carboxyl group (•COOH) to form the bicyclooctyl (B8554865) cation at m/z 109 ([M-45]⁺). libretexts.org

McLafferty Rearrangement: If a sterically accessible gamma-hydrogen is present on the ring, a rearrangement can occur, leading to the elimination of a neutral alkene and the formation of a characteristic radical cation. For carboxylic acids, this can produce a prominent peak. youtube.com

The bicyclic fragment at m/z 109 can undergo further fragmentation typical of such ring systems, including the loss of neutral molecules like ethylene (B1197577) (C₂H₄, 28 Da) or propylene (B89431) (C₃H₆, 42 Da) through complex rearrangements initiated by ring-opening of the cyclopropane moiety. aip.org

Table 2. Predicted Key Ions in the Mass Spectrum of this compound.
m/zProposed Fragment IonFragmentation Pathway
154[C₉H₁₄O₂]⁺Molecular Ion (M⁺)
137[M - •OH]⁺Loss of hydroxyl radical
109[M - •COOH]⁺Loss of carboxyl radical
81[C₆H₉]⁺e.g., [M - •COOH - C₂H₄]⁺
67[C₅H₇]⁺e.g., [M - •COOH - C₃H₆]⁺
45[COOH]⁺Carboxyl cation

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and provides direct evidence of intermolecular interactions. echemi.com

The most distinctive feature in the IR spectrum of a carboxylic acid is the result of strong intermolecular hydrogen bonding, which causes the molecules to exist primarily as cyclic dimers in the condensed phase. aip.org This interaction gives rise to a very intense and exceptionally broad O-H stretching absorption band, which typically spans from 3300 cm⁻¹ to 2500 cm⁻¹. libretexts.orglibretexts.org This broad peak often obscures the C-H stretching absorptions of the aliphatic ring, which appear as weaker bands on top of this envelope, just below 3000 cm⁻¹. libretexts.org

The second key diagnostic peak is the strong and sharp carbonyl (C=O) stretch, which for a hydrogen-bonded saturated carboxylic acid dimer, is found around 1700-1725 cm⁻¹. echemi.com The presence of both the broad O-H stretch and the sharp C=O stretch is a highly reliable indicator of a carboxylic acid functional group. spectroscopyonline.com

Other notable absorptions include the C-O stretching vibration, which appears in the 1320-1210 cm⁻¹ region, and a broad out-of-plane O-H bend around 900 cm⁻¹. spectroscopyonline.com

Table 3. Characteristic IR Absorptions for this compound.
Wavenumber Range (cm⁻¹)VibrationDescription
3300 - 2500O-H stretchVery strong, very broad; indicative of H-bonding. libretexts.org
2990 - 2850C-H stretchMedium, sharp; aliphatic.
1725 - 1700C=O stretchStrong, sharp. echemi.com
1320 - 1210C-O stretchMedium. spectroscopyonline.com
~900O-H bend (out-of-plane)Medium, broad.

Mechanistic Organic Chemistry and Reactivity Profiles of Bicyclo 5.1.0 Octane 4 Carboxylic Acid

Reactivity of the Carboxylic Acid Functional Group in the Bicyclic Context

The carboxylic acid group (-COOH) is a versatile functional group capable of a wide range of transformations. jackwestin.com In the context of the bicyclo[5.1.0]octane scaffold, its reactivity is influenced by the steric environment and electronic effects imposed by the bicyclic system.

The carbonyl carbon of a carboxylic acid is inherently electrophilic, a characteristic that can be enhanced by protonation of the carbonyl oxygen under acidic conditions. msu.edu This activation facilitates attack by weak nucleophiles, a principle that underlies many of its derivative syntheses.

One of the most fundamental electrophilic transformations of carboxylic acids is Fischer esterification . In this acid-catalyzed reaction, Bicyclo[5.1.0]octane-4-carboxylic acid would react with an alcohol (e.g., methanol (B129727) or ethanol) to form the corresponding ester. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the ester and water. The reaction is an equilibrium process, and to favor product formation, it is typically carried out with an excess of the alcohol or by removal of water as it is formed. masterorganicchemistry.com

Table 1: Representative Electrophilic Transformation of this compound

Reaction Reagents Product

Another key derivative synthesis is the formation of acid chlorides . Carboxylic acids can be converted to the more reactive acid chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.org The mechanism with thionyl chloride involves the carboxylic acid oxygen acting as a nucleophile, attacking the sulfur atom of SOCl₂. This is followed by the elimination of a chloride ion and subsequent nucleophilic attack by the chloride on the carbonyl carbon, leading to the formation of the acid chloride, sulfur dioxide, and hydrogen chloride. libretexts.org

The direct attack of nucleophiles on the carboxyl group of this compound is generally challenging due to the acidity of the carboxylic proton. Strong nucleophiles, which are often also strong bases, will preferentially deprotonate the carboxylic acid to form the carboxylate anion. The resulting carboxylate is significantly less electrophilic and thus less reactive towards nucleophilic attack. jackwestin.com

However, the synthesis of amides , a crucial class of derivatives, can be achieved through the use of coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group. jackwestin.com The mechanism involves the carboxylic acid adding to the DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an amine nucleophile to form the amide, with dicyclohexylurea being formed as a byproduct. libretexts.org

Table 2: Representative Nucleophilic Substitution of this compound

Reaction Reagents Product

The carboxylate anion of this compound, formed by deprotonation with a base, can itself act as a nucleophile in certain reactions, such as in the Williamson ether synthesis-like O-alkylation to form esters. organic-chemistry.org

The carboxyl group is at a high oxidation state, and further oxidation typically leads to decarboxylation. libretexts.org For this compound, strong oxidizing agents under harsh conditions could potentially lead to cleavage of the bicyclic ring system. However, more controlled oxidative processes are not commonly a feature of carboxylic acid reactivity unless other functional groups are present.

Conversely, the reduction of the carboxylic acid moiety is a synthetically useful transformation. Carboxylic acids are resistant to reduction by milder reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.org However, they can be readily reduced to primary alcohols by more powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) . libretexts.orgorganicchemistrytutor.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. libretexts.org The mechanism is thought to involve the initial deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt and hydrogen gas. Subsequent reduction of the carboxylate by LiAlH₄ proceeds through an aldehyde intermediate, which is immediately further reduced to the primary alcohol. organicchemistrytutor.comyoutube.com

Table 3: Representative Reduction of this compound

Reaction Reagents Product

Cyclopropane (B1198618) Ring Reactivity and Strain-Release Transformations

The bicyclo[5.1.0]octane system is characterized by the fusion of a seven-membered ring to a three-membered cyclopropane ring. The cyclopropane ring is inherently strained due to the deviation of its bond angles from the ideal sp³ tetrahedral angle. This ring strain is a major driving force for its reactivity. smolecule.com

The strained cyclopropane ring of this compound is susceptible to ring-opening reactions under various conditions, often proceeding with high stereoselectivity. These reactions are a powerful tool for the synthesis of larger ring systems. The stereochemical outcome of these ring-opening reactions is often governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. For a two-electron system like a cyclopropyl (B3062369) cation, the ring opening is predicted to occur in a disrotatory manner. tue.nlscispace.com

The direction of the disrotatory opening (inward or outward rotation of the substituents) can be influenced by the stereochemistry of the starting material and the nature of the leaving group, if present. tue.nlscispace.com For instance, in solvolysis reactions of bicyclo[n.1.0]alkane derivatives, substituents that are cis to the leaving group tend to rotate inward, while those trans to the leaving group rotate outward. tue.nlscispace.com This stereospecificity allows for the controlled synthesis of cis or trans cycloalkenes.

The significant strain energy of the bicyclo[5.1.0]octane system, particularly in the trans-fused isomer, is a key determinant of its chemical reactivity. This strain facilitates reactions that lead to the cleavage of the cyclopropane ring, as this relieves the inherent strain. Thermally induced rearrangements are a classic example of thermodynamically driven transformations in such systems. Under thermal conditions, bicyclo[5.1.0]octane derivatives can undergo skeletal rearrangements to form more stable isomers. smolecule.com

The distinction between kinetic and thermodynamic control is crucial in understanding the product distribution in these rearrangements. wikipedia.orgmasterorganicchemistry.com The kinetic product is the one that is formed fastest (i.e., has the lowest activation energy), while the thermodynamic product is the most stable. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org In the context of bicyclo[5.1.0]octane systems, thermal rearrangements often lead to the thermodynamically more stable product, as the high temperature provides sufficient energy to overcome the activation barriers for reversible reactions, allowing the system to reach equilibrium. masterorganicchemistry.com The specific products formed will depend on the substitution pattern and the reaction conditions.

Cyclopropanation Reactions Utilizing Bicyclo[5.1.0]octane Scaffolds

The bicyclo[5.1.0]octane framework, characterized by the fusion of a cyclopropane and a cycloheptane (B1346806) ring, is a key structural motif whose synthesis often involves specialized cyclopropanation reactions. These methods are crucial for creating the strained bicyclic system, which can then be utilized in further synthetic transformations. The inherent strain energy of the fused cyclopropane ring is a defining feature of the scaffold's reactivity. smolecule.com

One prominent strategy to construct such scaffolds is through the intramolecular cyclopropanation of activated methylene (B1212753) derivatives. researchgate.net For instance, in the presence of iron(III) chloride (FeCl₃) as a stoichiometric oxidant and a base, dehydrogenative cyclopropanation can occur. researchgate.net This process is understood to proceed via an oxidative radical cyclization promoted by FeCl₃, which is followed by an ionic cyclization to yield the bicyclic cyclopropane structure. researchgate.net The use of α-chloro-active methylene precursors allows for a sub-catalytic variant of the reaction involving two distinct redox pathways. researchgate.net

Transition metal catalysis is a cornerstone for the synthesis of cyclopropane-containing molecules, including bicyclo[5.1.0]octane derivatives. Copper(I) catalysts, in particular, are widely employed for the decomposition of diazo esters in the presence of olefins to form cyclopropanes. acs.org Mechanistic studies using Density Functional Theory (DFT) have elucidated the pathways for these reactions. acs.org The process typically involves the formation of a copper-carbene intermediate, which then reacts with an olefin. acs.org In the context of forming bicyclo[5.1.0]octane systems, the reaction of a copper-carbene complex with a suitable cycloheptene (B1346976) derivative would proceed to generate the fused ring system. acs.orgscispace.com The selectivity and efficiency of these cyclopropanation reactions are influenced by the choice of metal catalyst and its ligands, with rhodium and palladium derivatives also showing distinct mechanistic pathways involving either carbenoid intermediates or olefin coordination. scispace.com

The following table summarizes key aspects of different catalytic approaches for constructing bicyclic cyclopropane systems.

Catalyst SystemMechanistic FeaturePrecursorsRef.
FeCl₃ / K₂HPO₄Oxidative radical cyclization followed by ionic cyclizationActive methylene derivatives researchgate.net
FeCl₂ / LigandRedox cyclopropanation involving two redox pathwaysα-chloro-active methylenes researchgate.net
Copper(I)Formation of a copper-carbene intermediateDiazo esters, Olefins acs.org
Rhodium(II) acetatePromotes a carbenoid mechanism with electrophilic attackEthyl diazoacetate, Cycloheptene scispace.com
PalladiumInvolves determinant olefin coordination- scispace.com

Catalytic Transformations Involving the Bicyclo[5.1.0]octane Core

The bicyclo[5.1.0]octane core is not only a synthetic target but also a reactive intermediate in complex catalytic transformations. Gold(I) catalysts, in particular, have proven effective in mediating intricate cycloisomerization cascades that proceed via bicyclo[5.1.0]octane-like intermediates to assemble complex molecular architectures.

Gold(I)-catalyzed cycloisomerization of 1,6-enynes is a powerful method for synthesizing fused-ring systems, including the bicyclo[5.1.0]octane motif. thieme-connect.com The generally accepted mechanism begins with the coordination of the electrophilic gold(I) catalyst to the alkyne moiety of the enyne substrate. thieme-connect.comresearchgate.net This activation facilitates a 5-exo-dig cyclization, where the alkene acts as a nucleophile, attacking the activated alkyne. thieme-connect.comthieme-connect.com This step forms a key cyclopropyl gold(I)-carbene intermediate, which embodies the bicyclo[5.1.0]octane core. thieme-connect.comresearchgate.netsmolecule.com

Detailed mechanistic studies, combining experimental work with computational analysis (DFT), have provided deeper insights into the nature of these intermediates. researchgate.net It has been shown that, depending on the substituents on the enyne, distinct intermediates with either more carbenic or more carbocationic character can be formed. researchgate.net For certain substrates, such as those bearing a propargylic ether group, the initially formed cyclopropyl gold(I)-carbene can undergo a subsequent 1,5-alkoxy migration. thieme-connect.comthieme-connect.com This rearrangement leads to the formation of a gold(I)-vinylcarbene, a versatile species that can be trapped by various nucleophiles to generate diverse molecular structures. thieme-connect.com The entire cascade showcases the role of the bicyclo[5.1.0]octane system as a transient, high-energy intermediate that enables complex bond reorganizations. thieme-connect.com

The chemo- and regioselectivity of gold(I)-catalyzed reactions that form bicyclo[5.1.0]octane systems are highly dependent on the substrate's structure and the reaction conditions. smolecule.com A significant finding is that the stereochemistry of the alkene in the starting dienyne substrate can dictate the stereochemical outcome of the cyclopropane ring fusion. thieme-connect.comsmolecule.com

Specifically, (E)-configured dienynes have been shown to react in the presence of gold(I) complexes to selectively afford trans-fused bicyclo[5.1.0]octane products, often as a single diastereomer. thieme-connect.comsmolecule.com In contrast, the corresponding (Z)-configured dienynes typically yield an inseparable mixture of cis- and trans-fused isomers. thieme-connect.comsmolecule.com This stereochemical control is critical, as the trans-fused bicyclo[5.1.0]octane motif is a structural feature found in several natural products. thieme-connect.comresearchgate.net The selective formation of this less common trans geometry highlights the utility of gold catalysis in overcoming inherent energetic barriers. researchgate.net

The table below details the observed stereoselectivity in gold(I)-catalyzed cyclization cascades of dienynes. thieme-connect.com

Substrate ConfigurationCatalystProduct StereochemistryRef.
(E)-Dienyne[(JohnPhos)Au(MeCN)]SbF₆trans-fused cyclopropane (single diastereomer) thieme-connect.com
(Z)-Dienyne[(JohnPhos)Au(MeCN)]SbF₆Mixture of cis- and trans-fused isomers thieme-connect.com

Furthermore, when the reaction cascade generates gold(I)-vinylcarbene intermediates, these can be trapped with excellent regioselectivity. thieme-connect.com For example, in intermolecular reactions with furan (B31954), the carbene reacts at the more nucleophilic and sterically accessible position of the furan ring, leading to a single major product. thieme-connect.com This high degree of control underscores the predictable nature of these complex, multi-step transformations mediated by the bicyclo[5.1.0]octane core.

Computational and Theoretical Chemistry Studies on Bicyclo 5.1.0 Octane 4 Carboxylic Acid

Quantum Mechanical (Ab Initio and DFT) Calculations on Bicyclo[5.1.0]octane Systems

Quantum mechanical calculations, particularly ab initio methods and Density Functional Theory (DFT), have been instrumental in characterizing bicyclic systems. These calculations solve the electronic Schrödinger equation to provide detailed information about molecular properties from first principles.

DFT and ab initio calculations have been employed to determine the stable geometries of bicyclo[5.1.0]octane isomers. researchgate.netneuroquantology.com The fusion of a cyclopropane (B1198618) ring with a seven-membered ring results in significant ring strain, which dictates the molecule's geometry. smolecule.com Calculations have shown that the cis-fused configuration is more stable than the trans-fused isomer. researchgate.netneuroquantology.com For instance, studies on various C8H14 isomers using DFT (B3LYP) and ab initio (HF, MP2) methods have quantified these stability differences. researchgate.netatlantis-press.com The trans-fused isomer is notably less stable due to the high strain associated with accommodating a trans geometry within the seven-membered ring. nih.gov

The geometry of the bicyclic core is significantly distorted from ideal cycloalkane structures. The bridgehead bond in the cyclopropane moiety is particularly sensitive to the fusion stereochemistry. In the crystal structure of a trans-fused bicyclo[5.1.0]octane derivative, the bridging C—C bond was found to be shorter than the other cyclopropane bonds, a counter-intuitive result of strain that was corroborated by B3LYP density functional calculations. nih.gov In contrast, cis-fused systems tend to have more uniform bond lengths within the cyclopropane ring. nih.gov The presence of a carboxylic acid group at the C4 position is expected to have a minor influence on the core geometry but will significantly affect the electronic charge distribution.

Table 1: Calculated Relative Energies of Bicyclo[5.1.0]octane Isomers
IsomerMethod/Basis SetRelative Energy (kcal/mol)Reference
cis-Bicyclo[5.1.0]octaneB3LYP/6-311G+ 19.91 neuroquantology.com
trans-Bicyclo[5.1.0]octaneB3LYP/6-311G+22.40 neuroquantology.com
trans-adductωB97X-D/def2-TZVPP12.7 kcal/mol less stable than cis nih.gov

The seven-membered ring in the bicyclo[5.1.0]octane system allows for considerable conformational flexibility. Computational studies have explored the potential energy surface to identify various stable conformers, such as chair and boat forms, and the transition states connecting them. researchgate.net Dynamic NMR spectroscopy, complemented by calculations, has been used to determine the energy barriers for ring inversion processes in related seven-membered ring systems. gla.ac.uk For substituted 3,5-dioxa-8-thiabicyclo[5.1.0]octanes, a related system, compounds were found to exist as a mixture of stereoisomers in solution, indicating relatively low barriers for interconversion. researchgate.net The energy barrier for the cis-trans interconversion of a bicyclo[5.1.0]octane system has also been a subject of interest, reflecting the high strain of the trans isomer. acs.org The carboxylic acid substituent can influence the conformational preference due to steric and electronic interactions, such as intramolecular hydrogen bonding. Studies on acetic acid show that while the syn conformation is preferred, the anti state can also be present in solution. chemrxiv.org

DFT calculations are crucial for elucidating the mechanisms of reactions involving bicyclo[5.1.0]octane systems. The inherent ring strain provides a thermodynamic driving force for various transformations. smolecule.com Computational studies have mapped the reaction coordinates for processes such as gold(I)-catalyzed cycloisomerizations of enynes that form bicyclo[5.1.0]octane intermediates. researchgate.net These studies benchmarked various DFT methods to analyze the structures of key cyclopropyl (B3062369) gold(I) carbene-type intermediates. researchgate.net

Furthermore, the evaluation of transition states in reactions involving keteniminium ions has provided insight into cycloaddition pathways. nih.govacs.org For example, calculations on a model monomeric system revealed the transition state (TS-8) leading to a pyridinium oxabicyclo[5.1.0]octane species. nih.govacs.org The energy barriers for competing pathways, such as [3+2] cycloaddition versus cyclopropanation in the presence of a copper(I) catalyst, have also been modeled, with DFT/B3LYP calculations being used to optimize intermediates and transition states. acs.org These computational investigations reveal that transition states in strained bicyclic systems often exhibit significant geometric distortions compared to their ground states. smolecule.com

Advanced Bonding Analysis: Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonding based on the topology of the electron density. In the context of bicyclo[5.1.0]octane systems, QTAIM has been used to characterize the nature of the strained bonds and to confirm the structure of reaction intermediates. researchgate.net

In a study of gold(I)-catalyzed cyclizations, QTAIM analysis was performed to distinguish between different possible structures of cyclopropyl gold(I) carbene-type intermediates. researchgate.net The analysis involves locating bond critical points (BCPs) and ring critical points (RCPs). The properties of the electron density at these points, such as its value (ρ) and its Laplacian (∇²ρ), reveal the nature of the atomic interactions. For instance, the presence or absence of a BCP between two atoms can confirm or deny the existence of a chemical bond. In one case, a ring critical point was located between three carbon atoms in one intermediate, while no such point was observed in another, clearly indicating the absence of a bond in the latter. researchgate.net This level of analysis is critical for understanding the bonding in strained and fluxional molecules where traditional valence bond theory may be inadequate.

Electronic Structure Characterization: Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of quantum mechanical calculations into familiar chemical concepts like Lewis structures, hybridization, and charge distribution. nih.gov It examines the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals, quantifying the stabilizing energy of these interactions.

For bicyclo[5.1.0]octane intermediates in gold(I)-catalyzed reactions, NBO analysis, specifically the calculation of Natural Population Analysis (NPA) charges, has been used to understand the charge distribution within the molecule. researchgate.netresearchgate.net The analysis revealed how positive charges were delocalized across the carbon framework in different intermediates. researchgate.net The delocalization from bonding orbitals to anti-bonding orbitals (hyperconjugation) is a key factor in the stability of these strained ring systems. nih.gov The introduction of a carboxylic acid group would significantly alter the electronic landscape, with NBO analysis being an ideal tool to quantify the electron-withdrawing effects of the -COOH group on the bicyclic frame and its influence on bond polarities and hyperconjugative interactions.

Prediction of Molecular Descriptors and Spectroscopic Properties of Derivatives

Computational methods are widely used to predict molecular descriptors that are essential for Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netsemanticscholar.orgresearchgate.net For derivatives of bicyclo[5.1.0]octane, a wide range of descriptors can be calculated, including constitutional, topological, and quantum-chemical descriptors. nih.gov These descriptors encode structural information and can be correlated with physical properties such as boiling point, enthalpy of formation, or biological activity. nih.govchemeo.com For example, QSPR models have been successfully developed for cycloalkanes to predict thermodynamic properties using descriptors selected by genetic algorithms. nih.gov

Furthermore, spectroscopic properties can be accurately predicted using computational methods. By performing geometry optimization followed by frequency calculations at a suitable level of theory (e.g., B3LYP/6-31G(d,p)), one can predict infrared (IR) and Raman spectra. aip.org Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated, providing valuable data for structure elucidation and conformational analysis of Bicyclo[5.1.0]octane-4-carboxylic acid and its derivatives. researchgate.net

Analytical Methodologies for Chemical Characterization of Bicyclo 5.1.0 Octane 4 Carboxylic Acid

High-Resolution X-ray Diffraction Crystallography

The analysis of this trans-fused compound revealed that the bicyclic ring system is disordered across a crystallographic mirror plane. nih.govresearchgate.net A key finding was the expected shortening of the bridging C1-C7 bond (1.493 Å) relative to the other cyclopropane (B1198618) bonds (C1-C8 and C7-C8, both 1.523 Å). nih.gov This contrasts with cis-fused systems where the cyclopropane bond lengths are typically uniform. nih.gov The study also detailed the hydrogen bonding network involving the carboxylate group, the potassium ion, and the water of hydration. nih.gov

Table 1: Crystallographic Data for Potassium trans-bicyclo[5.1.0]octane-4-carboxylate monohydrate nih.gov
ParameterValue
Chemical FormulaK⁺·C₉H₁₃O₂⁻·H₂O
Crystal SystemOrthorhombic
Space GroupCmcm
a (Å)22.251 (8)
b (Å)7.730 (3)
c (Å)6.918 (3)
Volume (ų)1190.1 (8)
Z (formula units per cell)4
Radiation SourceSealed X-ray tube

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For Bicyclo[5.1.0]octane-4-carboxylic acid, ¹H NMR spectroscopy would be expected to show a characteristic signal for the acidic proton of the carboxyl group (–COOH) in the highly deshielded region of the spectrum, typically between 10 and 13 ppm. princeton.edulibretexts.org This signal is often broad and its presence can be confirmed by its disappearance upon adding a drop of deuterium (B1214612) oxide (D₂O) to the sample. The protons on the bicyclic framework would appear at higher fields, with their specific chemical shifts and coupling patterns providing information about their relative positions and stereochemistry.

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is a key diagnostic signal, appearing significantly downfield in a characteristic range of 170–185 ppm. princeton.eduthieme-connect.de This is consistent with data from related structures; for instance, the carboxylic acid carbon in a dichlorinated derivative of bicyclo[5.1.0]octane was observed at 178 ppm. znaturforsch.com The remaining carbons of the bicyclic skeleton would resonate at much higher fields, typically between 10 and 60 ppm.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound
NucleusFunctional GroupExpected Chemical Shift (ppm)Reference
¹HCarboxyl (-COOH)10 - 13 princeton.edulibretexts.org
¹HAliphatic (C-H)~0.5 - 3.0 netlify.app
¹³CCarbonyl (-COOH)170 - 185 princeton.eduthieme-connect.de
¹³CAliphatic (C-H, C-C)~10 - 60 libretexts.org

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are fundamental for separating this compound from reaction mixtures and for assessing its purity. The choice of method depends on the volatility and polarity of the compound. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile method for non-volatile compounds like carboxylic acids. nih.gov Reversed-phase (RP-LC) is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase. The retention of this compound would be influenced by the pH of the mobile phase, which affects the ionization state of the carboxyl group. Other HPLC techniques like ion-pair or ion-exclusion chromatography can also be employed for effective separation of carboxylic acids. nih.gov

Gas Chromatography (GC) is suitable for volatile compounds. Because of the low volatility and polar nature of the carboxylic acid group, direct analysis by GC can be challenging. Therefore, derivatization is often employed, such as converting the carboxylic acid to its more volatile methyl ester. The resulting derivative can then be readily analyzed by GC, often coupled with a flame ionization detector (FID) for quantification, to determine the purity of the original sample with high accuracy.

Table 3: Chromatographic Techniques for Analysis
TechniquePrincipleApplication Notes
HPLC (Reversed-Phase)Separation based on polarity. A polar mobile phase is used with a nonpolar stationary phase.Ideal for purity assessment. Mobile phase pH control is crucial for reproducible results. nih.gov
Gas Chromatography (GC)Separation based on boiling point and volatility in a gaseous mobile phase.Requires derivatization (e.g., esterification) to increase volatility. nih.gov Used for purity and impurity profiling.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. tjnpr.org

High-resolution mass spectrometry (HRMS), using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, can determine the mass of a molecule with very high precision. znaturforsch.com This allows for the unambiguous confirmation of the molecular formula of this compound, which is C₉H₁₄O₂. The experimentally measured exact mass would be compared to the calculated theoretical mass to verify the elemental composition.

Electron Ionization (EI) mass spectrometry is a "hard" ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, characteristic fragmentation would likely involve the loss of the carboxyl group (loss of 45 Da for COOH) and cleavages of the strained bicyclic ring system. aip.org The analysis of these fragment ions provides valuable data that helps to piece together and confirm the molecule's structure.

Table 4: Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₉H₁₄O₂
Molecular Weight (Nominal)154 g/mol
Calculated Exact Mass154.0994 Da
Common Ionization TechniquesElectrospray Ionization (ESI), Electron Ionization (EI)

Applications in Advanced Organic Synthesis and Material Science Research

Bicyclo[5.1.0]octane-4-carboxylic Acid as a Versatile Building Block in Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its unique three-dimensional structure and the reactivity endowed by its strained cyclopropane (B1198618) ring. The fusion of the three-membered ring to the larger seven-membered ring results in considerable strain energy, which can be harnessed as a driving force for a variety of chemical transformations. ontosight.ai Synthetic chemists utilize this reactivity for constructing more intricate molecular architectures through reactions like ring-openings, rearrangements, and cycloadditions. The specific placement of the carboxylic acid group at the 4-position offers a functional handle for further modifications and elaborations, allowing for its incorporation into a wide array of target molecules.

The high degree of strain in the bicyclo[5.1.0]octane system is a key feature exploited in what is known as strain-release chemistry. smolecule.com The energy stored within the strained bonds, particularly within the cyclopropane moiety, can be released during a chemical reaction, providing a powerful thermodynamic driving force for the formation of new, more stable products. nih.gov This principle allows the molecule to participate in reactions that might otherwise be energetically unfavorable.

For instance, the strained C-C bonds of the cyclopropane ring are susceptible to cleavage under thermal, photochemical, or catalytic conditions. smolecule.com This ring-opening process can be strategically employed to generate linear or macrocyclic structures that are difficult to access through other synthetic routes. A notable application of this concept is seen in the total synthesis of certain marine sesquiterpenes, such as dactylol (B1237840). rsc.org In these synthetic pathways, bicyclo[5.1.0]octane precursors are transformed into carboxylic acid intermediates, which then undergo further reactions, driven by the release of ring strain, to form the complex polycyclic core of the natural product. rsc.org

Reaction TypeDriving ForceResulting StructuresSynthetic Application Example
Ring-OpeningRelease of inherent ring strainAccess to functionalized cycloheptane (B1346806) derivatives or larger ring systems.Intermediate steps in the synthesis of complex natural products.
RearrangementsFormation of thermodynamically more stable isomers.Isomeric bicyclic or polycyclic frameworks.Construction of unique carbon skeletons.
CycloadditionsReactivity of the strained ring system.Formation of novel polycyclic adducts.Building molecular complexity in a single step.

The rigid and well-defined three-dimensional structure of the bicyclo[5.1.0]octane skeleton makes it an excellent starting point for the synthesis of complex polycyclic and cage compounds. The total synthesis of marine natural products like africanol (B1251995) and dactylol has been achieved using bicyclo[5.1.0]octane precursors. rsc.org In one such route, a bicyclo[5.1.0]octane compound was converted to a carboxylic acid intermediate, which was then transformed via a Friedel-Crafts cyclization to construct a more complex, fused ring system. rsc.org This strategic use of the bicyclic framework highlights its role as a scaffold upon which additional rings and functionalities can be built, ultimately leading to molecules with intricate and unique topologies.

Role in the Design and Synthesis of Biologically Relevant Chemical Scaffolds

The trans-fused bicyclo[5.1.0]octane motif is present in several natural products, indicating its relevance as a biological scaffold. researchgate.net Examples of such natural products include cneorubin B, emmottene, and hemerocallal A. researchgate.net The incorporation of rigid, conformationally constrained scaffolds like bicyclo[5.1.0]octane is a common strategy in medicinal chemistry. Such rigid structures can help to pre-organize functional groups in a specific spatial orientation, potentially leading to higher binding affinity and selectivity for biological targets like enzymes and receptors. smolecule.com While specific biological activities for this compound itself are not extensively documented, its derivatives are of interest for creating novel therapeutic agents due to the unique structural and stereochemical features of the core scaffold. smolecule.comresearchgate.net

Natural ProductCore StructureSignificance
Cneorubin Btrans-fused Bicyclo[5.1.0]octaneDemonstrates the existence of this strained ring system in nature. researchgate.net
Emmottenetrans-fused Bicyclo[5.1.0]octaneA natural product featuring the bicyclic core. researchgate.net
Hemerocallal Atrans-fused Bicyclo[5.1.0]octaneUnderscores the scaffold's relevance in biologically active molecules. researchgate.net

Exploration of Bicyclo[5.1.0]octane Derivatives in Functional Materials Research

The unique structural properties of the bicyclo[5.1.0]octane framework also make its derivatives potential candidates for applications in materials science. smolecule.com The incorporation of such rigid, non-planar structures into polymer chains or other materials can influence their macroscopic properties, including thermal stability and mechanical strength. The carboxylic acid functionality provides a convenient point of attachment for polymerization or for grafting the molecule onto surfaces to create functional materials.

Utility as Organic Buffers in Controlled Chemical Environments

The utility of this compound specifically as an organic buffer in controlled chemical environments is not well-documented in the scientific literature. The primary research interest in this compound and its derivatives stems from their synthetic potential, which is derived from the high ring strain of the bicyclic system. smolecule.com While the carboxylic acid moiety can act as a proton donor and acceptor, its application as a buffer is overshadowed by its value as a versatile synthetic intermediate for complex molecule construction.

Future Directions and Emerging Research Avenues

Development of Novel Enantioselective Synthetic Routes

The synthesis of enantiomerically pure bicyclo[5.1.0]octane-4-carboxylic acid is paramount for its application in fields where chirality dictates function, such as in the development of therapeutic agents. While methods for the stereoselective synthesis of bicyclo[5.1.0]octane derivatives exist, future research will likely focus on developing more efficient, versatile, and scalable enantioselective routes.

A primary strategy for creating the bicyclo[5.1.0]octane core is the cyclopropanation of a cycloheptene (B1346976) precursor. Future work will concentrate on designing advanced chiral catalysts that can effectively control the stereochemistry of this transformation on cycloheptene-4-carboxylic acid or its esters. Building on established methods like the Simmons-Smith reaction, researchers may explore new chiral ligands for zinc carbenoids. A significant area of development will be in transition metal catalysis, utilizing metals such as rhodium, ruthenium, copper, and gold. smolecule.comresearchgate.net For instance, Gold(I) catalysts have already shown promise in forming trans-fused bicyclo[5.1.0]octane systems from dienyne precursors, a motif found in some natural products. researchgate.netresearchgate.net The challenge lies in adapting these systems to achieve high enantioselectivity with polar substrates like carboxylic acids.

Another promising avenue is the use of engineered enzymes or "carbene transferases," which could offer unparalleled selectivity under mild, environmentally friendly conditions. rochester.edu Biocatalytic approaches, while currently focused on simpler olefins, could be adapted for the specific challenge of cyclopropanating functionalized seven-membered rings. rochester.edu Furthermore, asymmetric ring-opening of bicyclic oxa-derivatives, as demonstrated with titanium/BINOLate systems, presents an alternative pathway to chiral functionalized bicyclo[5.1.0]octanes that warrants further exploration. nih.govsnnu.edu.cn

Catalyst System TypeMetal/EnzymePotential Chiral Ligand/EnvironmentKey Advantage
Organometallic Rhodium(II), Copper(I)Chiral porphyrins, D2-symmetric porphyrins nih.govHigh turnover, well-studied mechanism
Gold Catalysis Gold(I)Chiral phosphinesAccess to strained trans-fused systems researchgate.net
Asymmetric Ring-Opening Titanium(IV)BINOL derivatives nih.govAlternative route from epoxide precursors
Biocatalysis Engineered Heme ProteinsProtein scaffoldHigh stereoselectivity, green chemistry rochester.edu

Discovery of New Catalytic Transformations Utilizing the Bicyclo[5.1.0]octane Core

The significant strain energy stored within the cyclopropane (B1198618) ring of the bicyclo[5.1.0]octane core makes it a fertile ground for discovering novel catalytic transformations. Future research is expected to move beyond simply synthesizing the scaffold to strategically utilizing its reactivity.

One major area of focus will be the selective, catalyst-controlled ring-opening of the cyclopropane moiety. This could provide access to a variety of functionalized seven- and eight-membered ring systems, which are valuable motifs in organic chemistry. Research into catalysts based on Rhodium(II), Palladium(0), and other transition metals could uncover pathways for selective C-C bond cleavage, leading to cycloadditions or rearrangements. smolecule.comthieme-connect.de

A particularly exciting frontier is the catalytic C–H functionalization of the bicyclo[5.1.0]octane scaffold. The carboxylic acid group can act as a native directing group to enable site-selective reactions on the carbocyclic frame. Recent advances in palladium-catalyzed transannular γ-C–H arylation of cycloalkane carboxylic acids provide a direct blueprint for future studies. researchgate.netnih.gov Applying this methodology to this compound could allow for the direct installation of aryl or other functional groups at the C1 or C7 positions, a transformation that is difficult to achieve through traditional methods. Exploring catalysts based on earth-abundant 3d transition metals for such C-H functionalization reactions is a key goal for sustainable chemistry. rsc.org

Transformation TypeProposed CatalystPotential ProductSignificance
Selective Ring-Opening Rh(II), Pd(0)Functionalized cycloheptenes/cyclooctenesAccess to medium-sized rings
Transannular C-H Arylation Pd(II)C1/C7-arylated derivativesLate-stage functionalization researchgate.netnih.gov
[3+2] Cycloaddition Lewis AcidsPolycyclic bridged systemsRapid complexity generation semanticscholar.org
Directed Hydrogenation Ir, RuSaturated bicyclic acidsControl of scaffold saturation

Integration of Advanced Machine Learning and AI in Predictive Synthesis and Reactivity

The structural complexity and subtle stereoelectronic effects of the bicyclo[5.1.0]octane system make it an ideal candidate for the application of advanced computational tools. Machine learning (ML) and artificial intelligence (AI) are poised to accelerate research in this area significantly.

In the realm of synthesis, ML models can be trained on existing reaction data to predict the outcomes of enantioselective cyclopropanation reactions. These models can help identify the optimal combination of catalyst, ligand, and reaction conditions to maximize yield and enantiomeric excess, thereby reducing the need for extensive empirical screening. Retrosynthesis planning tools powered by AI could also suggest novel and non-intuitive synthetic routes to this compound and its derivatives from simple starting materials.

Furthermore, AI and ML can be employed to predict the reactivity of the bicyclo[5.1.0]octane core. By analyzing quantum mechanical data, these models can generate reactivity maps, highlighting which bonds are most susceptible to cleavage or which C-H bonds are most likely to undergo functionalization under specific catalytic conditions. This predictive power will be invaluable for designing experiments for the new catalytic transformations discussed in the previous section. For example, AI could model the transition states of various ring-opening pathways, guiding the rational design of catalysts that favor a desired outcome.

Exploration of Bicyclo[5.1.0]octane-Containing Hybrid Materials

The unique three-dimensional and strained nature of this compound makes it an attractive, yet underexplored, building block for advanced materials. Future research will likely focus on incorporating this motif into polymers and metal-organic frameworks (MOFs).

As a monomer, the this compound could be used to synthesize novel polyesters or polyamides. The rigid, non-planar structure of the bicyclic unit would disrupt polymer chain packing, potentially leading to materials with high thermal stability, altered mechanical properties, and increased solubility. The cyclopropane ring itself is a photosensitive fragment, and polymers incorporating it may find applications in microelectronics or as photo-crosslinkable materials. iaea.org Research has shown that cyclopropane-containing copolymers can exhibit good light transmission and improved physical-mechanical properties. jomardpublishing.com

Perhaps the most promising application lies in the use of this compound as an organic linker for the construction of MOFs. researchgate.netcd-bioparticles.nettcichemicals.com The vast majority of linkers used in MOF chemistry are planar aromatic carboxylic acids. The use of a saturated, rigid, and chiral 3D linker like this compound would lead to the formation of MOFs with novel topologies and pore environments. The inherent chirality of an enantiopure linker could be transferred to the final framework, creating chiral MOFs suitable for enantioselective separations or asymmetric catalysis. The strain within the linker could also impart unusual mechanical properties to the framework, such as negative thermal expansion or unique responses to pressure.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.